![molecular formula C12H12ClNOS B2628628 5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride CAS No. 125989-57-3](/img/structure/B2628628.png)
5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride
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Overview
Description
“5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride” is a chemical compound with the molecular formula C12H12ClNOS . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The thiazole ring in “5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride, focusing on six unique applications:
Antimicrobial Activity
5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride has shown significant potential as an antimicrobial agent. The thiazole ring in its structure is known for its ability to disrupt microbial cell walls and inhibit the growth of bacteria and fungi. This compound has been tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, demonstrating strong bactericidal properties .
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activity. The presence of the thiazole ring contributes to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This makes it a promising candidate for developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .
Anti-inflammatory Effects
5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for conditions like arthritis and other inflammatory diseases .
Anticancer Activity
The compound has shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, particularly in breast and prostate cancer cell lines. Its mechanism involves the disruption of mitochondrial function and the activation of caspases, which are crucial for the apoptotic process .
Antiviral Applications
5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride has been investigated for its antiviral properties. It has shown efficacy against several viruses, including influenza and herpes simplex virus. The compound interferes with viral replication and inhibits the synthesis of viral proteins, making it a potential candidate for antiviral drug development .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of this compound. It can protect neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to modulate neurotransmitter levels and reduce neuronal inflammation contributes to its neuroprotective effects .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different outcomes based on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives have been shown to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including anti-inflammatory and analgesic activity with a fast onset of action .
properties
IUPAC Name |
1-(4-methyl-2-phenyl-1,3-thiazol-3-ium-5-yl)ethanone;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS.ClH/c1-8-11(9(2)14)15-12(13-8)10-6-4-3-5-7-10;/h3-7H,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLSAPOYQFSQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=[NH+]1)C2=CC=CC=C2)C(=O)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-4-methyl-2-phenyl-1,3-thiazol-3-ium chloride |
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